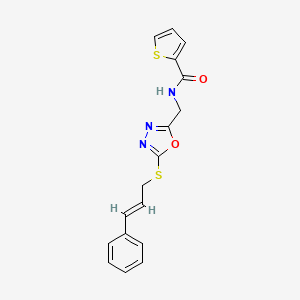

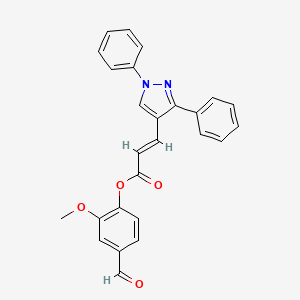

![molecular formula C17H27N5O3 B2480786 7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851941-12-3](/img/structure/B2480786.png)

7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Purine derivatives are synthesized through various chemical reactions, aiming to modify their structure to achieve desired biological activities. For instance, the synthesis of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with different terminal moieties has been reported to explore their analgesic properties (Zygmunt et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives significantly impacts their interaction with biological targets. For example, the structure-activity relationships in arylpiperazinylalkyl purine diones have been studied to determine their affinity towards serotoninergic and dopaminergic receptors (Zagórska et al., 2015).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that modify their properties and enhance their biological activities. The synthesis and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione have been explored to assess their potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a crucial role in the pharmacokinetic profile of purine derivatives. Studies have shown that modifying the molecular structure can influence these properties and, consequently, the drug's efficacy and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, acid-base behavior, and redox potential, are fundamental in determining the interaction of purine derivatives with biological molecules. The introduction of functional groups, such as methoxyethyl or methylpiperidinyl, can significantly alter these properties and lead to compounds with specific biological activities.

References

- (Zygmunt et al., 2015)

- (Chłoń-Rzepa et al., 2013)

- (Zagórska et al., 2015)

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research on derivatives of purine-2,6-dione, including compounds similar to 7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione, has shown significant analgesic and anti-inflammatory properties. A study by Zygmunt et al. (2015) found that certain derivatives demonstrated stronger effects than reference drugs like acetylic acid. These compounds also inhibited phosphodiesterase activity, suggesting their potential as new classes of analgesic and anti-inflammatory agents.

Serotonin Receptor Affinity and Psychotropic Activity

Another area of interest is the affinity of these derivatives for serotonin receptors, which is associated with potential psychotropic activity. Chłoń-Rzepa et al. (2013) link explored a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione, revealing antidepressant-like and anxiolytic-like activities in animal models. These findings suggest the role of such derivatives in designing new serotonin receptor ligands with psychotropic properties.

NMR Spectroscopy and Tautomerism Analysis

Purine derivatives, including compounds similar to the one , have been studied using NMR spectroscopy at low temperatures to detect N7-H and N9-H tautomers, as reported by Sečkářová et al. (2004) link. This research provides insights into the structural behavior of purine derivatives, which is crucial for understanding their biological activity.

Molecular Docking and Receptor Affinity

The structure-activity relationships of arylpiperazinylalkyl purine derivatives were explored by Zagórska et al. (2015) link. Their research focused on how different substituents affect the affinity for serotoninergic and dopaminergic receptors. This study is significant for understanding how structural modifications can enhance the therapeutic potential of purine derivatives.

Antiviral and Antihypertensive Activities

Research by Nilov et al. (1995) link indicated the potential of 7,8-polymethylenepurine derivatives in exhibiting antiviral and antihypertensive activities. This broadens the scope of applications for such compounds in therapeutic contexts.

Mechanism of Action

properties

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3/c1-12-6-5-7-21(10-12)11-13-18-15-14(22(13)8-9-25-4)16(23)20(3)17(24)19(15)2/h12H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNXNHOBKPKQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

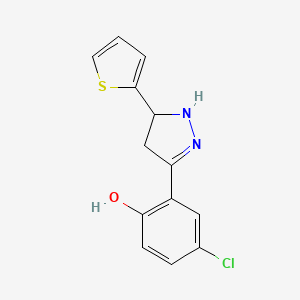

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)

![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)

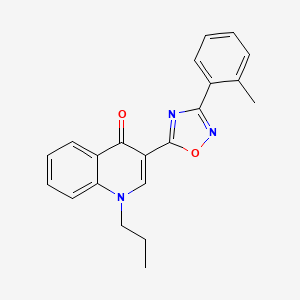

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

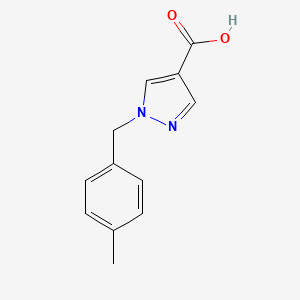

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)